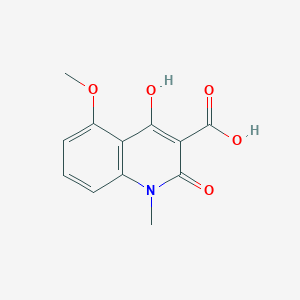

3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-

Description

Nomenclature and Systematic Classification of 3-Quinolinecarboxylic Acid Derivatives

The systematic nomenclature of 3-quinolinecarboxylic acid derivatives follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds. The compound 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo- demonstrates the complexity inherent in naming highly substituted quinoline derivatives. The nomenclature begins with the base quinoline structure, followed by systematic designation of substituent positions and functional groups.

The molecular formula C₁₂H₁₁NO₅ indicates the presence of twelve carbon atoms, eleven hydrogen atoms, one nitrogen atom, and five oxygen atoms within the molecular structure. The molecular weight of 249.22 grams per mole reflects the substantial molecular complexity achieved through multiple functional group incorporations. Chemical identification databases assign specific structural identifiers including the InChI key NAHJLLJQGJMMRD-UHFFFAOYSA-N, providing unique digital fingerprints for computational chemical analysis.

Systematic classification places this compound within the broader category of quinoline carboxylic acids, which are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. The presence of additional functional groups creates subcategories within this classification system. The 1,2-dihydro designation indicates partial saturation of the quinoline ring system, while the 4-hydroxy and 5-methoxy substituents represent hydroxyl and methoxy functional groups at specific ring positions.

The systematic naming convention requires careful attention to positional numbering within the quinoline framework. The quinoline ring system employs a standardized numbering scheme where the nitrogen atom occupies position 1, and subsequent carbon atoms are numbered sequentially around the bicyclic structure. This numbering system enables precise identification of substituent positions, ensuring unambiguous chemical communication within the scientific community.

Table 1: Chemical Identification Data for 3-Quinolinecarboxylic Acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-

The structural complexity of this compound necessitates detailed understanding of each substituent's contribution to the overall molecular architecture. The 4-hydroxy group introduces hydrogen bonding capabilities, while the 5-methoxy substituent provides electron-donating characteristics that influence the electronic distribution within the aromatic system. The 1-methyl group represents an alkyl substitution on the nitrogen atom, and the 2-oxo functionality indicates the presence of a carbonyl group that contributes to the compound's chemical reactivity profile.

Historical Development of Quinoline-Based Heterocyclic Compounds

The historical development of quinoline-based heterocyclic compounds traces its origins to the early nineteenth century, marking a significant milestone in organic chemistry development. The initial discovery occurred in 1834 when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar, originally naming the compound leukol, meaning "white oil" in Greek. This pioneering work established the foundation for understanding quinoline chemistry and initiated decades of research into heterocyclic compound development.

Subsequent historical developments expanded the understanding of quinoline chemistry through the work of French chemist Charles Gerhardt in 1842. Gerhardt obtained a related compound through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, naming his discovery Chinoilin or Chinolein. Initially, researchers believed Runge's and Gerhardt's compounds represented distinct isomers due to their different chemical behaviors. However, German chemist August Hoffmann eventually recognized that the observed behavioral differences resulted from contamination presence, confirming that both compounds were actually identical.

The evolution of quinoline synthesis methodologies has progressed significantly since these early discoveries. Modern synthetic approaches encompass numerous named reactions specifically developed for quinoline construction, including the Skraup synthesis using ferrous sulfate, glycerol, aniline, nitrobenzene, and sulfuric acid. Additional synthetic methodologies include the Combes quinoline synthesis using anilines and β-diketones, the Conrad-Limpach synthesis using anilines and β-ketoesters, and the Doebner reaction using anilines with an aldehyde and pyruvic acid to form quinoline-4-carboxylic acids.

The development of specialized quinoline derivatives, including 3-quinolinecarboxylic acid compounds, represents a more recent advancement in heterocyclic chemistry. Research scholars have proposed various synthesis approaches for 2,4-disubstituted quinolines involving condensation of 2-iodoanilines with alkynyl aryl ketones using nickel as catalyst. These synthetic innovations have enabled the preparation of increasingly complex quinoline derivatives with specific substitution patterns and functional group arrangements.

Table 2: Historical Milestones in Quinoline Chemistry Development

Contemporary research continues to expand the quinoline derivative landscape through advanced synthetic methodologies. The synthesis of 2,3,4-trisubstituted quinolines has been achieved through Friedländer annulation of 2-amino reactions by substitution of aromatic ketones with reactive methylene group containing carbonyl compounds in the presence of ethyl-ammonium-nitrate. These developments demonstrate the ongoing evolution of quinoline chemistry, enabling the preparation of increasingly sophisticated derivatives such as the 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo- compound under examination.

The historical progression from simple quinoline extraction to complex derivative synthesis illustrates the maturation of heterocyclic chemistry as a scientific discipline. Modern understanding encompasses not only synthetic methodologies but also detailed structure-activity relationships that guide the design of new quinoline derivatives with specific properties. This historical foundation provides the context necessary for appreciating the sophisticated molecular architecture achieved in contemporary quinoline derivatives, including the highly substituted compound that represents the focus of this investigation.

Properties

IUPAC Name |

4-hydroxy-5-methoxy-1-methyl-2-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-13-6-4-3-5-7(18-2)8(6)10(14)9(11(13)15)12(16)17/h3-5,14H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHJLLJQGJMMRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)OC)C(=C(C1=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Friedländer synthesis, which involves the condensation of o-aminoaryl ketones with carbonyl compounds.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of hydroquinoline derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Structural Components

The key structural components include:

- A quinoline ring

- Hydroxy and methoxy substituents

- A carboxylic acid group

These features contribute to its solubility, stability, and interaction with biological targets.

Reaction Mechanisms

The mechanisms by which this compound exerts its biological effects often involve interactions with specific enzymes or receptors. For instance, studies have shown that modifications to the structure can significantly impact both solubility and stability profiles, influencing their pharmacological properties.

Antimicrobial Activity

3-Quinolinecarboxylic acid derivatives have been extensively studied for their antimicrobial properties. They have demonstrated effectiveness against various bacterial strains, including those resistant to traditional antibiotics. For example, derivatives have shown potent inhibitory effects against Hepatitis B Virus replication in vitro .

Anticancer Properties

Research indicates that certain derivatives of this compound inhibit protein kinase CK2, which is implicated in cancer progression. In studies evaluating these compounds, several demonstrated IC50 values ranging from 0.65 μM to 18.2 μM against CK2, indicating their potential as therapeutic agents in cancer treatment .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored, with evidence suggesting that it can modulate inflammatory pathways effectively. This aspect is crucial for developing treatments for chronic inflammatory diseases .

Case Study 1: Inhibition of Protein Kinase CK2

In a study conducted on a series of 3-quinolinecarboxylic acid derivatives, researchers synthesized 43 new compounds and evaluated their inhibitory effects on protein kinase CK2. The results indicated that some derivatives exhibited significant inhibitory activity, suggesting their potential use in cancer therapeutics .

Case Study 2: Antiviral Activity Against Hepatitis B Virus

A series of quinoline derivatives were tested for their ability to inhibit Hepatitis B Virus replication. The experimental results confirmed high inhibition rates at concentrations around 10 µM, showcasing the antiviral potential of these compounds .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to various physiological responses. The exact mechanism of action may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs:

*Calculated based on molecular formula C₁₂H₁₃NO₅. †Predicted using analogous 4-hydroxy-2-oxoquinoline derivatives .

Key Research Findings

- Acidic Properties: 4-Hydroxy-2-oxoquinoline-3-carboxylic acids exhibit pKa values between 4.0–5.0, with minor variations depending on substituents. The 5-methoxy group in the target compound likely stabilizes the deprotonated form via electron donation .

- NMR Spectral Features : Protons adjacent to the 4-hydroxy group resonate downfield (δ ~11–12 ppm), while the 1-methyl group appears as a singlet near δ 3.5 ppm .

Biological Activity

3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo- is a compound of increasing interest due to its diverse biological activities. Quinoline derivatives are known for their potential therapeutic properties, including antibacterial, antiviral, and anticancer activities. This article aims to explore the biological activity of this specific compound through a comprehensive review of available literature, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of 3-quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo- is . The compound features a quinoline ring system with hydroxyl and methoxy functional groups that contribute to its biological properties.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C15H15NO5 |

| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)OC(=O)C |

| InChI Key | NWNJIHZOFPDYAH-UHFFFAOYSA-N |

Antibacterial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial properties. In a study evaluating various quinoline compounds, it was found that certain derivatives showed marked activity against Staphylococcus aureus and Escherichia coli . For example, compounds structurally related to 3-quinolinecarboxylic acid demonstrated effective inhibition of bacterial growth in vitro.

Table 1: Antibacterial Activity Against Pathogens

| Compound | Pathogen | PD50 (mg/kg) (sc) | PD50 (mg/kg) (po) |

|---|---|---|---|

| A | Staph. aureus | 0.05 | 0.13 |

| B | Staph. aureus | 0.02 | 0.03 |

| C | E. coli | 0.2 | 0.41 |

| D | E. coli | 0.03 | 0.03 |

These findings suggest that the compound's structural features may enhance its interaction with bacterial targets, leading to effective inhibition.

Antiviral Activity

In vitro studies have also demonstrated the potential of quinoline derivatives as inhibitors of viral replication, particularly against Hepatitis B Virus (HBV) . Molecular docking simulations indicated that these compounds could effectively bind to viral proteins, thereby blocking replication pathways.

Case Studies

-

Study on Hepatitis B Virus Inhibition:

A recent study utilized molecular docking and in vitro assays to evaluate the efficacy of various quinoline derivatives against HBV replication. The results showed that at a concentration of 10 µM, certain derivatives exhibited over 80% inhibition of viral replication, highlighting their potential as antiviral agents . -

Antibacterial Efficacy in Animal Models:

Another study investigated the in vivo antibacterial activity of quinoline derivatives in mice infected with Staphylococcus aureus. The results indicated that compounds similar to 3-quinolinecarboxylic acid provided significant protection against bacterial infection with calculated PD50 values indicating high potency .

Q & A

Q. What are the established synthetic routes for synthesizing this compound, and what key intermediates are involved?

- Methodological Answer : The quinoline core is typically synthesized via cyclization reactions. For example, substituted anilines can react with β-keto esters or acrylates under acidic conditions to form the dihydroquinoline backbone . Methoxy and hydroxyl groups are introduced via selective alkylation or demethylation, while the 1-methyl group may arise from reductive alkylation. Key intermediates include β-keto ester derivatives and halogenated precursors for functionalization at positions 4 and 5. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side products like over-oxidized quinoline derivatives .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding (e.g., hydroxyl/methoxy groups), IR spectroscopy to identify carboxylic acid C=O stretches (~1700 cm⁻¹), and mass spectrometry (HRMS) for molecular weight validation . X-ray crystallography may resolve stereochemical ambiguities, particularly if the compound forms stable salts or co-crystals .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) to prevent oxidation of the dihydroquinoline ring. Protect from light to avoid photodegradation of the methoxy and hydroxyl groups. Maintain a dry environment (<5% humidity) to prevent hydrolysis of the carboxylic acid moiety. For long-term storage, lyophilization or stabilization as a salt (e.g., ammonium) is recommended .

Advanced Research Questions

Q. How do substitution patterns (e.g., 5-methoxy vs. 6-fluoro) influence biological activity in related quinolinecarboxylic acids?

- Methodological Answer : Substituents at positions 5 and 6 significantly modulate bioactivity. For instance:

- 5-Methoxy groups enhance lipid solubility, improving membrane penetration in antibacterial agents like ciprofloxacin .

- 6-Fluoro substituents (as in imazaquin) increase herbicidal activity by disrupting acetolactate synthase in plants .

Comparative structure-activity relationship (SAR) studies using analogs with systematic substitutions (e.g., methoxy → ethoxy) can quantify these effects via IC₅₀ assays or molecular docking .

Q. How can researchers resolve contradictions in reported toxicity data for structurally similar compounds?

- Methodological Answer : Discrepancies may arise from differences in stereochemistry, purity, or assay conditions. For example:

- Imazaquin (a related herbicide) shows variable LD₅₀ values (rat oral: 4073 mg/kg vs. mouse: 1752 mg/kg) due to species-specific metabolism .

Validate findings using cross-species models (e.g., zebrafish embryos for acute toxicity) and high-purity batches (>98% by HPLC). Control for confounding factors like solvent choice (DMSO vs. saline) in in vitro assays .

Q. What computational strategies predict the reactivity of the 4-hydroxy-2-oxo moiety in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density at the 2-oxo group to predict susceptibility to nucleophilic attack. For example:

Q. What analytical techniques are optimal for quantifying trace impurities in synthetic batches?

- Methodological Answer : Use HPLC-PDA/MS with a C18 column (gradient elution: 0.1% formic acid/acetonitrile) to separate and identify byproducts (e.g., over-oxidized quinoline-N-oxide). For quantification:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.